Lysylphosphatidylglycerol
Description
Discovery and Initial Characterization
Lysylphosphatidylglycerol (lysyl-PG) was first identified in 1964 as a novel phospholipid in Staphylococcus aureus membranes during investigations into bacterial lipid composition under varying growth conditions. Early studies demonstrated that lysyl-PG constitutes approximately 10–15% of total phospholipids in Staphylococcus aureus under standard culturing conditions, with its synthesis linked to the enzymatic transfer of lysine from lysyl-transfer RNA (tRNA) to phosphatidylglycerol (PG). This discovery marked the first evidence of amino acid-modified phospholipids in prokaryotes, challenging the prevailing view that bacterial membranes primarily comprise unmodified anionic lipids.
The initial structural characterization of lysyl-PG revealed a unique modification: a lysine residue esterified to the hydroxyl group of PG’s glycerol headgroup. This modification alters the net charge of PG from −1 to +1, a finding that later became central to understanding its role in bacterial resistance mechanisms. Early isotopic labeling experiments using [¹⁴C]lysine confirmed the metabolic incorporation of lysine into PG, with rapid turnover rates suggesting dynamic regulation of lysyl-PG levels in response to environmental stimuli.
Historical Development of Research
The late 20th and early 21st centuries saw significant advances in understanding lysyl-PG biosynthesis and function. A pivotal breakthrough occurred in 2003 with the identification of the mprF (multiple peptide resistance factor) gene in Staphylococcus aureus, which encodes a bifunctional enzyme responsible for both lysyl-PG synthesis and its translocation across the membrane. The MprF protein consists of two domains: a C-terminal synthase domain that catalyzes lysine transfer from tRNA to PG, and an N-terminal flippase domain that transports lysyl-PG to the outer membrane leaflet.
Subsequent research revealed that lysyl-PG synthesis is a conserved mechanism among Gram-positive pathogens. For example, Clostridium perfringens was found to encode two MprF homologs, one specific for lysyl-PG and another for alanyl-PG, highlighting functional diversification within this enzyme family. Structural studies in the 2020s, including cryo-electron microscopy of Rhizobium tropici MprF, provided atomic-level insights into the enzyme’s lipid-binding cavities and translocation mechanisms. These studies demonstrated that lysyl-PG binding to MprF’s hydrophobic cavities facilitates its flipping across the membrane, a process critical for maintaining membrane asymmetry.
Taxonomic Distribution and Prevalence
Lysyl-PG is predominantly found in Gram-positive bacteria, particularly within the phylum Firmicutes. Key producers include:
Notably, lysyl-PG has also been identified in select Gram-negative species, such as Rhizobium tropici, where its production is induced under acidic growth conditions to counteract cationic stressors. In Actinobacteria like Mycobacterium, lysyl-PG is often replaced by lysyl-diradylglycerol (lysyl-DAG), a structurally distinct but functionally analogous lipid. This taxonomic variability underscores the evolutionary adaptability of lysyl-PG-like modifications in microbial membrane physiology.
Properties
CAS No. |
42241-11-2 |
|---|---|
Molecular Formula |
C9H21N2O7P |
Molecular Weight |
300.25 g/mol |
IUPAC Name |
[2,3-dihydroxypropoxy(hydroxy)phosphoryl] (2S)-2,6-diaminohexanoate |
InChI |
InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16)/t7?,8-/m0/s1 |
InChI Key |
FGYYWCMRFGLJOB-MQWKRIRWSA-N |
SMILES |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)OP(=O)(O)OCC(CO)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lysyl-phosphatidylglycerol lysylphosphatidylglycerol |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Resistance
Mechanism of Action
Lysylphosphatidylglycerol is found in the membranes of Gram-positive bacteria, notably Staphylococcus aureus. It contributes to antibiotic resistance by modifying the surface charge of the bacterial membrane. This modification reduces susceptibility to cationic antimicrobial peptides and antibiotics like daptomycin. Studies have shown that this compound can inhibit membrane permeabilization induced by antimicrobial peptides, thereby protecting bacteria from these agents .
Case Study
A study investigated the interaction between this compound and the synthetic antimicrobial peptide 6W-RP-1. The results indicated that while binding of the peptide to lipid vesicles was minimally affected by this compound, the peptide-induced dye leakage was significantly inhibited. This suggests that this compound plays a crucial role in maintaining membrane integrity against antimicrobial attacks .
Biosynthesis Pathways
Enzymatic Synthesis
The biosynthesis of this compound is mediated by the MprF protein, which catalyzes the addition of lysine to phosphatidylglycerol. This process is energy-dependent and involves activated forms of lysine. Research has demonstrated that wild-type strains of S. aureus can efficiently synthesize this compound, while mutants lacking MprF show significantly reduced synthesis .
Experimental Findings
In vitro experiments have confirmed that the presence of phosphatidylglycerol is essential for the synthesis of this compound. The absence of phosphatidylglycerol led to a drastic decrease in this compound production, highlighting its role as a substrate in this biosynthetic pathway .
Physicochemical Properties
Impact on Membrane Properties
this compound alters the physicochemical properties of bacterial membranes, particularly under varying pH conditions. Increased levels of this lipid have been associated with enhanced stability and reduced negative charge on membranes, which affects interactions with antimicrobial agents. For instance, studies have shown that at lower pH levels, S. aureus exhibits increased biosynthesis of this compound, which modifies membrane properties to resist peptide binding significantly .
Therapeutic Potential
Implications for Drug Development
Given its role in mediating antibiotic resistance, this compound presents a target for novel therapeutic strategies aimed at overcoming bacterial resistance. Understanding its biosynthesis and function could lead to the development of inhibitors that disrupt its synthesis or function, thereby sensitizing resistant bacteria to existing antibiotics .
Summary Table: Key Findings on this compound
| Aspect | Details |
|---|---|
| Function | Modifies membrane charge; enhances resistance to cationic antibiotics |
| Biosynthesis Enzyme | MprF protein catalyzes addition of lysine to phosphatidylglycerol |
| Physicochemical Effects | Alters membrane stability and charge under acidic conditions |
| Research Implications | Potential target for new antimicrobial therapies |
Chemical Reactions Analysis
Reaction Conditions
The synthesis of Lys-PG is sensitive to various conditions:
-
pH Influence : The production of Lys-PG has been shown to increase under mildly acidic conditions (pH 5.2), which enhances the activity of MprF and promotes lipid turnover .
-
Inhibitors : Compounds such as cadaverin can inhibit this synthesis by competing with lysyl-tRNA synthetases .
Reaction Products
The main product of this biosynthetic pathway is this compound, which can be further characterized by its structural properties and biological functions.
Turnover Rates
Research indicates that while this compound levels remain relatively constant under various growth conditions, the lysine moiety itself is in a state of active turnover. This suggests a dynamic equilibrium where Lys-PG may serve as a reservoir for lysine during metabolic processes .
Functional Roles
Lys-PG contributes significantly to:
-
Membrane Charge Modulation : By converting anionic phosphatidylglycerol into a cationic or zwitterionic form, it alters membrane characteristics and affects interactions with antimicrobial peptides .
-
Antimicrobial Resistance : The presence of Lys-PG has been linked to increased resistance against cationic antibiotics, such as daptomycin, by modifying membrane permeability and peptide binding dynamics .
Kinetic Studies
Kinetic analysis using radiolabeled substrates has demonstrated that:
-
The incorporation of labeled lysine into the lipid fraction correlates with the amount of cell extract used, indicating that MprF activity is substrate-concentration dependent .
-
TLC (Thin Layer Chromatography) has revealed distinct migration patterns for Lys-PG compared to free lysine and other derivatives, allowing for quantitative assessments during reaction monitoring .
Impact of Environmental Factors
Studies have shown that environmental pH significantly influences both the biosynthesis and functional properties of Lys-PG:
Comparison with Similar Compounds
Phosphatidylglycerol (PG)
- Structure : PG consists of a glycerol backbone linked to two fatty acid chains and a phosphoryl-glycerol head group.
- Function : A major anionic phospholipid in bacterial membranes, PG serves as a structural component and a precursor for cardiolipin (CL) .
- However, its availability is essential for Lys-PG synthesis. Inhibiting PG synthesis disrupts downstream pathways, including lipoteichoic acid formation .
Cardiolipin (CL)
- Structure : A dimer of PG, CL contains four acyl chains and two glycerol head groups.
- Function : Stabilizes membrane curvature in mitochondria and bacteria, facilitating energy metabolism and stress adaptation .
- Role in Resistance : CL indirectly supports membrane integrity but lacks the cationic modifications seen in Lys-PG .
Phosphatidylethanolamine (PE)
Lysophosphatidylglycerol (Lyso-PG)
Structural and Functional Comparison Table
Key Research Findings
Mechanism of Resistance : Mutations in mprF increase Lys-PG surface density, repelling cationic antibiotics like daptomycin via charge repulsion .
Enzymatic Specificity : MprF homologs in Streptomyces spp. and Helicobacter pylori suggest evolutionary conservation of lysyl-transferase activity .
Environmental Adaptation : In cryopeg brines and high-salt environments, bacteria utilize Lys-PG to survive osmotic stress and competition .
Preparation Methods
Native Biosynthetic Pathways in Pathogenic Bacteria
Lysylphosphatidylglycerol is endogenously synthesized in Staphylococcus aureus, Bacillus subtilis, and other Gram-positive pathogens through the activity of MprF, a bifunctional enzyme with lysyl-transferase and flippase domains. The biosynthetic pathway involves two sequential reactions:
- Aminoacylation : MprF transfers the lysyl moiety from lysyl-tRNALys to the sn-3 hydroxyl group of PG, forming this compound.
- Translocation : The flippase domain transports this compound from the inner to the outer leaflet of the cytoplasmic membrane.
Critical Parameters for Optimization
- Strain Selection : Clinical isolates of S. aureus with upregulated mprF expression yield higher this compound content (12–30 mol% of total phospholipids).
- Growth Medium : Autoinduction media containing 25% glycerol, 2.5% glucose, and 10% lactose enhance MprF production in recombinant Escherichia coli systems.
- pH Control : Maintaining culture pH at 6.0–6.5 stabilizes this compound by reducing alkaline hydrolysis of the ester bond.
Lipid Extraction and Purification from Bacterial Cultures
The modified Bligh-Dyer protocol remains the gold standard for this compound isolation:
Stepwise Procedure
- Cell Harvesting : Centrifuge 1 L culture (OD600 = 3.0–3.5) at 10,000 × g for 15 min.
- Acidified Extraction : Resuspend pellet in 120 mM sodium acetate (pH 4.8) to stabilize this compound.
- Solvent Partitioning :
- Add chloroform:methanol (1:2 v/v)
- Vortex for 20 min at 25°C
- Centrifuge at 15,000 × g for 5 min
- Phase Separation : Introduce 0.8 vol distilled water, recover chloroform phase.
Yield Enhancement Strategies
- Sonication : 3 × 30 s pulses increase lipid recovery by 18–22% for B. subtilis.
- Additives : 10 mM CaCl2 prevents this compound aggregation during phase separation.
In Vitro Enzymatic Synthesis
Recombinant MprF Production and Purification
Heterologous expression systems enable large-scale this compound synthesis:
Expression System
| Component | Specification |
|---|---|
| Host Strain | E. coli C41(DE3) |
| Vector | pET-28a(+) with T7 promoter |
| Induction | 1 mM IPTG at OD600 = 0.6 |
| Harvest Time | 16–18 h post-induction |
Membrane Fraction Preparation
In Vitro Reaction Optimization
The enzymatic synthesis requires precise component ratios:
Reaction Mixture
| Component | Concentration | Function |
|---|---|---|
| Lys-tRNALys | 14 μM | Lysine donor |
| PG Liposomes | 2.5 mM | Substrate |
| ATP | 5 mM | Energy source |
| Triton X-100 | 0.03–0.05% (w/v) | Membrane fluidization |
Kinetic Parameters
Temperature Effects
| Temperature (°C) | Relative Activity (%) |
|---|---|
| 25 | 45 ± 3 |
| 37 | 100 ± 5 |
| 42 | 82 ± 4 |
Chemical Synthesis Approaches
Semi-Synthetic Route
While enzymatic methods dominate, chemical synthesis allows structural variants:
Key Steps
- PG Protection : Treat 1,2-dioleoyl-sn-glycero-3-phosphoglycerol with tert-butyldimethylsilyl chloride
- Lysine Coupling : React protected PG with Nα,Nε-di-Boc-L-lysine using DCC/HOBt
- Deprotection : Remove silyl and Boc groups with TFA/water (95:5 v/v)
Challenges
- Racemization at C2 of glycerol (up to 15% without chiral auxiliaries)
- Low overall yield (22–25% over 5 steps)
Analytical Characterization
Thin-Layer Chromatography (TLC)
System Configuration
Mass Spectrometric Analysis
QTRAP 6500+ Parameters
| Setting | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 5.2 kV |
| Drying Gas | N2, 12 L/min |
| MS/MS Transition | 747.6 → 147.1 (CE 35 eV) |
Characteristic Ions
- [M+H]+: m/z 747.6 (C18:1 variant)
- Fragment: m/z 147.1 (lysyl immonium ion)
Q & A
Basic: What is the optimal method for extracting LPG from bacterial membranes?
Answer:
The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Homogenize bacterial samples in a chloroform:methanol:water (1:2:0.8) mixture to form a miscible system. After phase separation via dilution (chloroform:water ratio adjusted to 2:2:1.8), collect the chloroform layer containing lipids. For Gram-positive bacteria like Staphylococcus aureus, acidification (pH 2.0) prior to extraction improves recovery of charged lipids like LPG . Purify LPG further using silicic acid chromatography and DEAE-cellulose ion-exchange chromatography to remove neutral lipids and impurities .
Basic: How can LPG be quantified in complex lipid mixtures?
Answer:
Combine thin-layer chromatography (TLC) and mass spectrometry (MS) for precise quantification.
- TLC : Separate lipids on silica gel plates using chloroform:methanol:acetic acid (65:25:10) as the mobile phase. Visualize LPG using ninhydrin spray (reacts with lysine) or iodine vapor .
- MS : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) for high-resolution identification. Quantify via precursor ion scanning for lysyl-specific fragments (e.g., m/z 147.1 for lysine) .
Advanced: How do LPG and PG differ in modulating membrane permeability?
Answer:
Liposome assays are critical for comparative permeability studies:
Prepare liposomes with purified LPG or PG using sonication or extrusion.
Measure non-electrolyte permeability (e.g., glucose, erythritol) via trapped solute leakage. LPG bilayers exhibit 1.5× higher permeability than PG due to looser packing of its bulky lysyl headgroup .
Assess ion permeability using radioactive tracers (e.g., ⁸⁶Rb⁺). PG liposomes show higher cation permeability, which is amplified by ionophores like valinomycin. LPG’s positive charge repels cations, reducing ion flux .
Key Data :
| Lipid Type | Glucose Leakage (%) | ⁸⁶Rb⁺ Leakage (Valinomycin) |
|---|---|---|
| PG | 29 ± 3 | 80 ± 5 |
| LPG | 43 ± 4 | 15 ± 3 |
Advanced: How does the mprF gene regulate LPG biosynthesis?
Answer:
The mprF gene encodes a bifunctional enzyme with lysyl-transferase and flippase activities:
Knockout Studies : Delete mprF in S. aureus and quantify LPG via TLC/MS. Mutants show undetectable LPG and increased susceptibility to cationic antimicrobial peptides (e.g., defensins) .
Substrate Specificity : Confirm lysine-tRNA dependence by adding RNase A (degrades tRNA) or cadaverine (competitive lysine analog), both of which inhibit LPG synthesis .
Membrane Localization : Use fluorescently tagged MprF to demonstrate its role in translocating LPG from the inner to outer membrane leaflet .
Advanced: How can enzymatic hydrolysis elucidate LPG’s structural dynamics?
Answer:
Trypsin-catalyzed monolayer hydrolysis provides kinetic insights:
Prepare [¹⁴C]lysine-labeled LPG monolayers at controlled surface pressures (e.g., 20 dynes/cm).
Inject trypsin into the subphase and monitor hydrolysis via surface radioactivity. Hydrolysis rates decrease at high pressures (>45 dynes/cm) due to steric hindrance of enzyme access .
Correlate data with force-area curves: LPG occupies ~30% larger molecular area than PG, explaining its looser packing .
Advanced: How does environmental pH influence LPG/PG ratios in S. aureus?
Answer:
Design a pH-shift experiment:
Culture S. aureus at pH 7.0 vs. 5.0. Harvest cells during mid-log phase.
Extract lipids and quantify PG/LPG via TLC densitometry. At pH 5.0, PG decreases by ~40% while LPG remains constant, increasing the LPG/PG ratio .
Link to permeability: Cells with higher LPG/PG ratios show 2× greater erythritol leakage, confirming reduced membrane integrity .
Basic: What purification steps are required post-LPG extraction?
Answer:
After Bligh-Dyer extraction:
Silicic Acid Chromatography : Elute neutral lipids with chloroform, then polar lipids (including LPG) with methanol .
DEAE-Cellulose Chromatography : Use a NaCl gradient (0–500 mM) in chloroform:methanol:water (3:6:1) to separate anionic PG from cationic LPG .
Validate purity via TLC and ¹H-NMR (lysyl headgroup resonance at δ 3.1–3.3 ppm) .
Advanced: How to resolve conflicting data on LPG’s metabolic turnover?
Answer:
Contradictory reports exist on whether LPG serves as a lysine reservoir. Address this via:
Pulse-Chase Experiments : Feed S. aureus [¹⁴C]lysine and track label incorporation into proteins vs. LPG. Evidence shows lysyl turnover in LPG but no transfer to proteins, refuting its role as a donor .
Competitive Inhibition : Add excess unlabeled lysine during growth; observe no reduction in LPG synthesis, indicating independent lysine pools .
Advanced: What experimental models best study LPG’s role in antimicrobial resistance?
Answer:
Minimum Inhibitory Concentration (MIC) Assays : Compare wild-type and mprF mutants against human defensins. mprF mutants show 4–8× lower MICs .
Surface Charge Measurement : Use cytochrome c binding assays. LPG reduces membrane negativity (zeta potential: −35 mV → −15 mV), repelling cationic peptides .
In Vivo Virulence Models : Infect mice with WT vs. mprF strains. Mutants exhibit 90% reduced survival in blood and attenuated infection progression .
Advanced: How to investigate LPG-enzyme interactions under varying biophysical conditions?
Answer:
Monolayer Pressure Modulation : Adjust surface pressure (10–45 dynes/cm) and measure trypsin activity. Hydrolysis rates peak at 20 dynes/cm, declining at extremes due to substrate packing density .
Subphase Ion Effects : Add Ca²⁺ (0.3 mM) to stabilize LPG monolayers. EDTA chelation reduces hydrolysis rates by 50%, indicating cation dependency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
